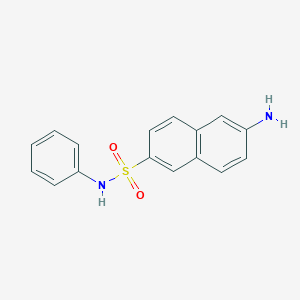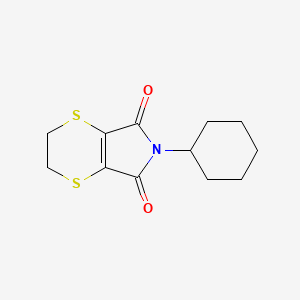
p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- is an organic compound with the chemical formula C8H6N2O2S2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- has several applications in scientific research. It is widely studied for its physical, chemical, and biological properties. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. Industrially, it may be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- exerts its effects involves interactions with specific molecular targets and pathwaysDetailed studies on its mechanism of action are essential for understanding its full potential and optimizing its use in various fields.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- include p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-allyl- and p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-(phenylmethyl)- .
Uniqueness: What sets p-Dithiin-2,3-dicarboximide, 5,6-dihydro-N-cyclohexyl- apart from these similar compounds is its unique cyclohexyl group, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications and further research.
Properties
CAS No. |
34419-08-4 |
|---|---|
Molecular Formula |
C12H15NO2S2 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
6-cyclohexyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
InChI |
InChI=1S/C12H15NO2S2/c14-11-9-10(17-7-6-16-9)12(15)13(11)8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
DKOPMZBTABRHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)SCCS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
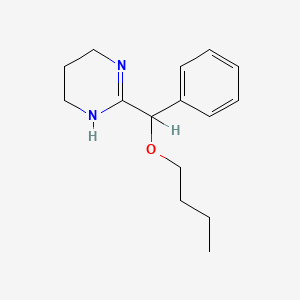
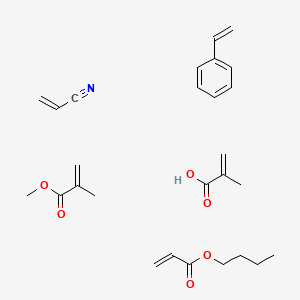

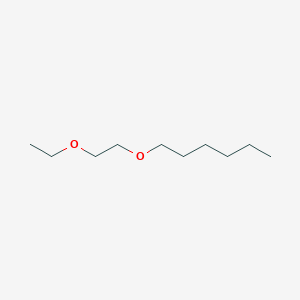
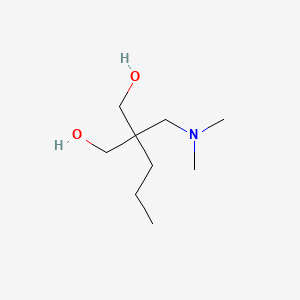
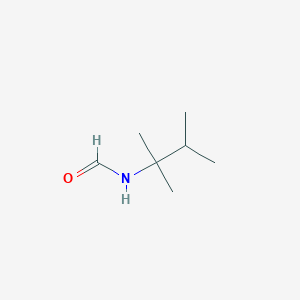
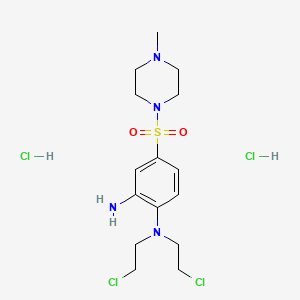
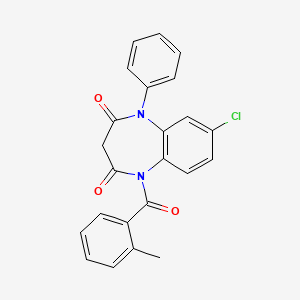
![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)



